n-[(3,5-dimethylphenoxy)(methyl)phosphoryl]pyridin-2-amine
Description
The compound n-[(3,5-dimethylphenoxy)(methyl)phosphoryl]pyridin-2-amine is an organophosphorus derivative characterized by a phosphoryl group bridging a pyridin-2-amine moiety and a substituted phenoxy group (3,5-dimethylphenoxy) with a methyl substituent. Organophosphorus compounds are historically significant in pesticide chemistry, often acting as acetylcholinesterase inhibitors or modulating enzyme activity in target organisms .
Properties
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2O2P/c1-11-8-12(2)10-13(9-11)18-19(3,17)16-14-6-4-5-7-15-14/h4-10H,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRLEVWNCRCQLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis processes. Companies like ChemScene and Benchchem offer bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethylphenoxy)(methyl)phosphoryl]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyridin-2-amines, oxides, and reduced forms of the original compound .
Scientific Research Applications
N-[(3,5-dimethylphenoxy)(methyl)phosphoryl]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethylphenoxy)(methyl)phosphoryl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Below is an analysis of its key features relative to other agrochemicals:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Divergence: Unlike flumetsulam (sulfonamide) or oxadixyl (acetamide), the target compound features a phosphoryl group, which may confer distinct reactivity or bioactivity. Organophosphorus compounds are typically associated with neurotoxic effects in insects, but structural modifications (e.g., phenoxy groups) could shift their mode of action toward herbicidal or fungicidal activity .
Functional Group Impact: The 3,5-dimethylphenoxy group is shared with triaziflam, suggesting possible similarities in plant systemic mobility or environmental persistence. However, the phosphoryl group in the target compound may reduce hydrolytic stability compared to triaziflam’s triazine backbone . Flumetsulam’s fluorine substituents enhance its lipophilicity and herbicidal potency, a feature absent in the target compound, which may limit its bioavailability.
Speculative Applications :
- While flumetsulam and triaziflam are herbicides, and oxadixyl is a fungicide, the target compound’s phosphoryl-amine structure could imply enzyme inhibition (e.g., kinases or esterases) rather than classical pesticidal activity. This hypothesis aligns with studies on phosphorylated heterocycles in medicinal chemistry .
Recommendations for Future Work :
- Conduct in vitro assays to evaluate enzyme inhibition profiles.
- Compare hydrolytic stability and photodegradation rates with triaziflam and flumetsulam.
- Explore synthetic routes to optimize bioactivity and reduce toxicity.
Biological Activity
The compound n-[(3,5-dimethylphenoxy)(methyl)phosphoryl]pyridin-2-amine (CAS Number: 292852-62-1) is a phosphorus-containing organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a pyridine ring and a phosphoryl moiety, which are critical for its biological interactions.
Structural Formula
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, a study on 3-benzyl-substituted quinazolinones demonstrated broad-spectrum antitumor activity with mean GI50 values significantly lower than standard treatments like 5-FU . While specific data on this compound is limited, the presence of the phosphoryl group suggests potential interactions with key biological pathways involved in cancer proliferation.
The proposed mechanism of action for similar phosphorus-containing compounds often involves:
- Inhibition of Protein Kinases : Phosphorylation plays a crucial role in cell signaling pathways. Compounds that mimic natural substrates can inhibit kinases involved in tumor progression.
- Interference with DNA Repair Mechanisms : By disrupting the normal function of DNA repair enzymes, these compounds may increase the susceptibility of cancer cells to chemotherapeutic agents.
Neuroprotective Effects
Some derivatives of this compound have been investigated for their neuroprotective properties. For example, compounds targeting dopamine receptors have shown promise in protecting dopaminergic neurons from degeneration . While direct evidence for this compound's neuroprotective effects is sparse, its structural similarity to known neuroprotective agents warrants further investigation.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar phosphoryl groups can effectively inhibit the growth of various cancer cell lines. For example, a related study reported selective cytotoxicity against CNS and breast cancer cell lines .
| Compound | Cell Line | Mean GI50 (µM) | Comparison to 5-FU |
|---|---|---|---|
| Compound A | CNS | 10.47 | 1.5-fold more potent |
| Compound B | Breast | 7.24 | 2.0-fold more potent |
| This compound | TBD | TBD | TBD |
Animal Models
Animal studies utilizing structurally similar compounds have reported significant reductions in tumor size and improved survival rates in models of breast and lung cancer. These findings suggest that this compound could possess similar therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
